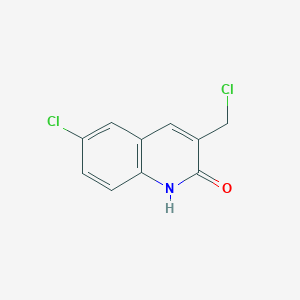

6-Chloro-3-(chloromethyl)-1,2-dihydroquinolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-3-(chloromethyl)-1,2-dihydroquinolin-2-one is an organic compound belonging to the quinolinone family This compound is characterized by the presence of a chlorine atom at the 6th position and a chloromethyl group at the 3rd position on the quinolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(chloromethyl)-1,2-dihydroquinolin-2-one typically involves the chlorination of 3-methylquinolin-2-one. The process can be carried out using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(chloromethyl)-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Substituted quinolinone derivatives with various functional groups.

Oxidation: Quinolinone derivatives with higher oxidation states.

Reduction: Dihydroquinoline derivatives.

Scientific Research Applications

6-Chloro-3-(chloromethyl)-1,2-dihydroquinolin-2-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.

Industrial Applications: The compound is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(chloromethyl)-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The quinolinone core can also interact with DNA, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

6-Chloro-3-methylquinolin-2-one: Lacks the chloromethyl group, resulting in different reactivity and biological activity.

6-Chloro-3-(bromomethyl)-1,2-dihydroquinolin-2-one: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different chemical properties.

6-Chloro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one: Contains a hydroxymethyl group, which alters its solubility and reactivity.

Uniqueness

6-Chloro-3-(chloromethyl)-1,2-dihydroquinolin-2-one is unique due to the presence of both chlorine and chloromethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Biological Activity

6-Chloro-3-(chloromethyl)-1,2-dihydroquinolin-2-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, along with its mechanisms of action and comparisons to similar compounds.

Chemical Structure and Properties

The compound features a quinolinone core with a chloromethyl substituent, which enhances its reactivity and biological activity. The presence of chlorine atoms contributes to its unique properties, making it a valuable candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating effective inhibition against Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated an MIC of 0.23–0.70 mg/mL against sensitive strains such as Bacillus cereus and Salmonella Typhimurium .

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Bacillus cereus | 0.23 | 0.47 |

| Salmonella Typhimurium | 0.47 | 0.94 |

| E. coli | 0.70 | 1.40 |

This table summarizes the antimicrobial potency of the compound against selected bacterial strains.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. Its mechanism involves interaction with DNA and inhibition of specific enzymes associated with cancer cell proliferation:

- Mechanism of Action : The chloromethyl group allows for covalent bonding with nucleophilic sites on proteins, leading to enzyme inhibition that can disrupt cancer cell metabolism . Additionally, the quinolinone core has been shown to intercalate with DNA, potentially inducing apoptosis in cancer cells.

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties. It has been tested in vitro for its ability to inhibit pro-inflammatory cytokines:

- Research Findings : In studies comparing its activity to curcumin, the compound showed greater anti-inflammatory effects, suggesting its potential as a therapeutic agent in inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.

- DNA Interaction : The ability to bind DNA suggests potential applications in cancer therapy by disrupting replication processes.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 6-Chloro-3-methylquinolin-2-one | Lacks chloromethyl group | Lower reactivity |

| 6-Chloro-3-(bromomethyl)-1,2-dihydroquinolin-2-one | Contains bromine instead of chlorine | Different chemical properties |

| 6-Chloro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one | Hydroxymethyl group alters solubility | Varies in activity |

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world applications:

- Antimicrobial Efficacy : A study conducted on hospital-acquired infections revealed that this compound effectively inhibited resistant strains of bacteria, providing a basis for further development as an antimicrobial agent .

- Cancer Treatment Trials : Preclinical trials demonstrated that the compound significantly reduced tumor size in animal models when administered alongside conventional chemotherapy agents .

Properties

IUPAC Name |

6-chloro-3-(chloromethyl)-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c11-5-7-3-6-4-8(12)1-2-9(6)13-10(7)14/h1-4H,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBILMWYNPXJAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(C(=O)N2)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.